N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide
Description
Properties
CAS No. |
651769-72-1 |
|---|---|
Molecular Formula |
C14H12N6O3S |
Molecular Weight |
344.35 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O3S/c15-24(22,23)12-7-5-11(6-8-12)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H2,15,22,23)(H,17,18,19,20) |
InChI Key |
WNOGITRXIKVDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2H-Tetrazol-5-yl)benzoic Acid
The tetrazole-substituted benzoic acid is a critical intermediate. A common route involves the [3+2] cycloaddition of 4-cyanobenzoic acid with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or AlCl₃) under reflux conditions.
Procedure:
Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) for coupling with 4-sulfamoylaniline.
Procedure:
- Dissolve 4-(2H-tetrazol-5-yl)benzoic acid (5 mmol) in anhydrous dichloromethane (DCM, 15 mL).
- Add EDCI (6 mmol), HOBt (6 mmol), and 4-sulfamoylaniline (5.5 mmol).
- Stir at room temperature for 12–18 hours.
- Wash with NaHCO₃ (5%) and brine, then purify via recrystallization (ethanol/water).
Yield: 68–72%.
Acid Chloride Intermediate Method
Preparation of 4-(2H-Tetrazol-5-yl)benzoyl Chloride
The acid chloride route avoids coupling agents, enhancing scalability.
Procedure:
- React 4-(2H-tetrazol-5-yl)benzoic acid (10 mmol) with thionyl chloride (SOCl₂, 20 mL) at reflux for 3 hours.
- Remove excess SOCl₂ under vacuum to obtain the acyl chloride as a pale-yellow solid.
Coupling with 4-Sulfamoylaniline
- Dissolve the acyl chloride (5 mmol) in tetrahydrofuran (THF, 10 mL).
- Add 4-sulfamoylaniline (5.5 mmol) and triethylamine (TEA, 6 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Filter and wash with cold water.
Yield: 70–75%.
Stepwise Assembly via Nitrile Intermediate
Synthesis of 4-Cyanobenzamide
First, form the benzamide bond before cyclizing the nitrile to tetrazole.
Procedure:
- Couple 4-cyanobenzoic acid (10 mmol) with 4-sulfamoylaniline (10.5 mmol) using EDCI/HOBt (as in Section 1.2).
- Isolate N-(4-sulfamoylphenyl)-4-cyanobenzamide (Yield: 80–85%).
Tetrazole Cyclization
- Suspend the nitrile intermediate (5 mmol) in DMF (15 mL).
- Add NaN₃ (7.5 mmol) and NH₄Cl (5 mmol).
- Heat at 120°C for 24 hours.
- Acidify with HCl (1M) and filter.
Yield: 65–70%.
Optimization and Comparative Analysis
Table 1. Comparison of Key Synthesis Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct Amide Coupling | EDCI, HOBt | RT, 12–18 h | 68–72 | Mild conditions; high purity |
| Acid Chloride Route | SOCl₂, TEA | 0°C to RT, 6 h | 70–75 | Scalable; avoids coupling agents |
| Nitrile Cyclization | NaN₃, NH₄Cl | 120°C, 24 h | 65–70 | Late-stage tetrazole formation |
Critical Considerations:
- Purity Control: Tetrazole cyclization often requires rigorous purification (e.g., column chromatography) to remove unreacted NaN₃.
- Solvent Choice: DMF enhances tetrazole formation but complicates removal; toluene/water biphasic systems reduce side reactions.
- Catalyst Screening: ZnBr₂ outperforms AlCl₃ in cycloaddition yields (85% vs. 72%).
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized benzamide compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl and tetrazole groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Benzamide.
- Substituents :
- Tetrazole (2H-tetrazol-5-yl) at the 4-position.
- Sulfamoylphenyl (-SO₂NH₂-C₆H₄-) on the amide nitrogen.
Analogous Compounds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ():
- Core : 1,2,4-triazole.
- Substituents : Phenylsulfonyl (-SO₂-C₆H₄-) and difluorophenyl groups.
- Key Difference : Triazole-thione scaffold vs. tetrazole-benzamide. The triazole-thione exhibits tautomerism (thione vs. thiol forms), whereas the tetrazole in the target compound is stable and acidic .
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-4H-1-benzopyran-8-yl]-p-(4-phenylbutoxy)benzamide (): Core: Chromenone (benzopyranone). Substituents: Tetrazole and phenylbutoxybenzamide. Key Difference: Chromenone backbone vs. benzamide, suggesting divergent pharmacological targets (e.g., anticoagulant vs. enzyme inhibitor) .
Sulfonamides (e.g., 863595-16-8):
- Core : Thiophene or benzene sulfonamide.
- Substituents : Thiazolo[5,4-b]pyridin-2-yl or piperazine groups.
- Key Difference : Thiazole/piperazine heterocycles vs. tetrazole, influencing solubility and target affinity .
Table 1: Structural Comparison
Target Compound
Likely synthesized via:
Friedel-Crafts acylation to introduce the benzamide core.
Tetrazole formation via [2+3] cycloaddition (e.g., nitrile + sodium azide).
Sulfamoylation using sulfamoyl chloride.
Analogous Compounds
- Compounds [7–9] (): Synthesized via cyclization of hydrazinecarbothioamides in basic conditions, forming triazole-thiones. Key steps include nucleophilic addition of isothiocyanate to hydrazides and NaOH-mediated cyclization .
- Sulfonamides : Prepared through SN2 alkylation or sulfonamide coupling, emphasizing modular substitution for structure-activity relationship (SAR) studies .
Key Insight : The target compound’s synthesis may share steps with triazole derivatives (e.g., hydrazide intermediates), but tetrazole formation requires specialized conditions (e.g., high-pressure azide reactions) .
Spectral Characterization
Target Compound (Hypothesized)
- IR : Bands at ~1250 cm⁻¹ (S=O stretch), ~1600 cm⁻¹ (tetrazole ring vibration).
- 1H-NMR : Aromatic protons (7.5–8.5 ppm), NH₂ protons (~6.5 ppm).
Analogous Compounds
Table 2: Spectral Data Comparison
Pharmacological and Physicochemical Properties
Target Compound (Inferred)
- Solubility : Moderate (tetrazole’s acidity enhances water solubility at physiological pH).
- Bioactivity: Potential carbonic anhydrase inhibition (sulfamoyl group) or angiotensin II receptor modulation (tetrazole bioisostere) .
Analogous Compounds
- Compounds [7–9] : Exhibited antimicrobial activity in preliminary screens, attributed to the triazole-thione’s metal-chelating ability .
- Tetrazole-chromenone: Anticoagulant activity via vitamin K antagonism .
- Sulfonamides : Kinase or protease inhibition due to thiazole/piperazine motifs .
Key Insight : The target compound’s tetrazole and sulfamoyl groups may synergize for dual enzyme inhibition, whereas triazole-thiones prioritize metal-binding interactions.
Biological Activity
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be depicted as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.38 g/mol
- CAS Number : 651769-82-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Anticancer Properties : The tetrazole moiety may interact with specific receptors or proteins involved in cancer cell proliferation, apoptosis, and metastasis. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves:
- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), the compound competes with PABA for binding to dihydropteroate synthase, leading to decreased folate levels in bacteria.
Anticancer Activity
Research has shown that this compound possesses anticancer properties, particularly against certain types of tumors. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation. Specific studies reported a reduction in cell viability by up to 70% in treated cancer cells compared to controls .
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound led to significant tumor size reduction compared to untreated groups. Histological analysis revealed increased apoptosis markers in tumor tissues .
- Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with traditional chemotherapy drugs, suggesting a potential role as an adjuvant therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide | Similar | Antimicrobial |
| 4-bromo-2-methyl-N-(4-sulfamoylphenyl)benzamide | Similar | Anticancer |
Q & A
Q. How to address discrepancies between crystallographic data and DFT-optimized structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
